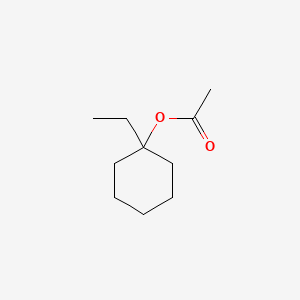

1-Ethylcyclohexyl acetate

Description

Significance and Research Trajectories of Cycloalkyl Esters

Cycloalkyl esters, including 1-ethylcyclohexyl acetate (B1210297), represent a class of organic compounds with diverse applications. Research into these esters is driven by their potential use in various industries. For instance, certain cycloalkyl tetra-esters are being investigated as environmentally friendly plasticizers for PVC, offering a potential replacement for traditional phthalate (B1215562) plasticizers. researchgate.net The synthesis and characterization of novel cycloalkyl esters are ongoing, with studies focusing on their physical and chemical properties. researchgate.netsharif.edu

The introduction of different cycloalkyl groups into molecules can significantly influence their properties. For example, in a study on coumarin (B35378) derivatives, the presence of various cycloalkyl groups at the C-3 position was found to be critical in determining the solid-state architecture of the esters. mdpi.com Furthermore, research into poly(trimethylene carbonate) derivatives has shown that introducing cycloalkyl groups into the polymer side chain can lead to the development of more versatile materials. researchgate.net

Interdisciplinary Relevance in Organic Synthesis and Materials Science

1-Ethylcyclohexyl acetate and related cycloalkyl esters serve as intermediates and building blocks in organic synthesis. evitachem.com Their synthesis often involves standard esterification methods, such as the reaction of an alcohol with a carboxylic acid or its derivative. chemicalbook.com For example, this compound can be synthesized from 1-ethylcyclohexanol (B155962) and acetic anhydride (B1165640). chemsrc.com

In materials science, the incorporation of cycloalkyl moieties into polymers is an area of active research. These groups can influence the thermal and mechanical properties of materials. For instance, 1-ethylcyclohexyl methacrylate (B99206), a related compound, is used in the production of polymers for coatings, adhesives, and plastics to enhance properties like flexibility and chemical resistance. riyngroup.com The study of cycloalkyl esters contributes to the development of new materials with tailored properties. researchgate.net

Historical Context of Cyclohexane (B81311) Derivative Studies in Academic Chemistry

The study of cyclohexane and its derivatives has a rich history in organic chemistry, forming the foundation of conformational analysis. nobelprize.org In the late 19th century, Hermann Sachse first proposed that the cyclohexane ring is not planar, suggesting chair and boat conformations. chemeurope.comwikipedia.org However, his ideas were not widely accepted until the work of Ernst Mohr and later, Odd Hassel and Derek Barton, who established the chair conformation as the most stable form. nobelprize.orgchemeurope.com

This understanding of cyclohexane's three-dimensional structure was crucial for explaining the reactivity and properties of its derivatives. wikipedia.org Early studies focused on the stereochemistry of disubstituted cyclohexanes and the influence of substituent groups on conformational preferences. wikipedia.org The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, further revolutionized the study of cyclohexane derivatives, allowing for detailed analysis of their configuration and conformation. cdnsciencepub.com These foundational studies paved the way for the synthesis and investigation of more complex cyclohexane derivatives like this compound.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H18O2 | epa.gov |

| Molecular Weight | 170.25 g/mol | epa.gov |

| Appearance | Colorless clear liquid (estimated) | thegoodscentscompany.com |

| Specific Gravity | 0.94500 to 0.94800 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.44200 to 1.45000 @ 20.00 °C | thegoodscentscompany.com |

| Boiling Point | 211.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Flash Point | 176.00 °F (80.00 °C) | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3742-81-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(1-ethylcyclohexyl) acetate |

InChI |

InChI=1S/C10H18O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h3-8H2,1-2H3 |

InChI Key |

XNXQRDXUIDHJNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 Ethylcyclohexyl Acetate

Stereoselective Synthesis of 1-Ethylcyclohexyl Acetate (B1210297) Isomers

The presence of a stereocenter in 1-ethylcyclohexyl acetate necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms. Enzymatic kinetic resolution has emerged as a powerful tool for this purpose, offering high enantioselectivity under mild reaction conditions.

The primary route to enantiomerically enriched this compound involves the kinetic resolution of its precursor, racemic 1-ethylcyclohexanol (B155962). This process utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. This allows for the separation of the faster-reacting enantiomer (as the acetate) from the slower-reacting one (as the unreacted alcohol).

Lipase-catalyzed transesterification is a widely employed method for this kinetic resolution. rsc.org In this reaction, a lipase (B570770) selectively transfers an acyl group from an acyl donor, such as vinyl acetate, to one of the enantiomers of the racemic alcohol. rsc.org The enantioselectivity of this process is dictated by the specific lipase used and the reaction conditions. For instance, lipases are known to exhibit high selectivity in the acylation of secondary alcohols, a class to which 1-ethylcyclohexanol belongs. jocpr.commdpi.com

The efficiency of the kinetic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to distinguish between the two enantiomers. nih.gov High E values (typically >100) are desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted substrate. nih.gov

While direct diastereoselective routes for this compound are less commonly reported, the principles of stereoselective synthesis suggest that diastereomeric isomers could be prepared by starting with diastereomerically pure 1-ethylcyclohexanol, which could potentially be synthesized through methods like asymmetric reduction of a corresponding ketone.

The development of effective chiral catalysts is central to the success of enantioselective synthesis. In the context of this compound, lipases serve as highly effective chiral biocatalysts. Several commercially available lipases have demonstrated high efficacy in the kinetic resolution of a wide range of secondary alcohols.

Candida antarctica lipase B (CALB), often used in its immobilized form (Novozym 435), is one of the most versatile and widely used lipases for kinetic resolutions due to its broad substrate scope and high enantioselectivity. science.govmaynoothuniversity.ie Pseudomonas cepacia lipase (PCL) is another highly effective biocatalyst for the enantioselective acylation of alcohols. mdpi.compolimi.it The choice of the optimal lipase depends on the specific substrate and desired enantiomer.

Research in this area focuses on screening different lipases and engineering existing ones to improve their activity, stability, and enantioselectivity for specific substrates. The catalytic mechanism of lipases involves a serine hydrolase triad (B1167595) in the active site that facilitates the acylation reaction. mdpi.com The stereoselectivity arises from the differential fit of the two enantiomers of the alcohol into the chiral active site of the enzyme.

The following table summarizes the performance of different lipases in the kinetic resolution of a model secondary alcohol, which provides an indication of their potential applicability for 1-ethylcyclohexanol.

| Lipase Catalyst | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Ratio (E) | Reference |

| Candida antarctica Lipase B | Vinyl Acetate | Hexane | 30 | >200 | nih.gov |

| Pseudomonas cepacia Lipase | Vinyl Acetate | Dichloromethane | 0 | ~750 | rsc.org |

| Mucor miehei Lipase | Valeric Acid | Water (micellar) | Ambient | - | nih.gov |

| Rhizopus niveus Lipase | Valeric Acid | Water (micellar) | Ambient | - | nih.gov |

Note: The data presented is for model secondary alcohols and serves as a predictive guide for the synthesis of this compound.

Optimized Esterification Protocols for this compound

The direct esterification of 1-ethylcyclohexanol with acetic acid or its derivatives is another important route for the synthesis of this compound. Optimization of this process is key to achieving high conversion, selectivity, and sustainability.

For non-enantioselective esterification, a variety of catalysts can be employed. While traditional methods often use strong mineral acids like sulfuric acid, these are corrosive and generate significant waste. scielo.br Modern approaches focus on heterogeneous acid catalysts which are more environmentally friendly and easier to separate from the reaction mixture.

Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) have been shown to be effective for the esterification of cyclohexanol (B46403), a related compound. researchgate.net These catalysts offer high surface area and tunable acidity, leading to good catalytic activity. The design of these catalysts often involves modifying their surface properties to enhance their hydrophobicity, which can prevent deactivation by the water produced during the esterification reaction. researchgate.net

The screening of different catalysts is crucial to identify the most efficient one for a specific esterification reaction. Factors to consider include catalyst activity, selectivity, stability, and reusability.

The choice of solvent can significantly impact the rate and equilibrium of esterification reactions. nih.gov In lipase-catalyzed reactions, hydrophobic organic solvents such as hexane, toluene, and cyclohexane (B81311) are often preferred as they can enhance enzyme activity and stability. nih.govnih.gov Hydrophilic solvents, on the other hand, can strip the essential water layer from the enzyme surface, leading to denaturation and loss of activity. mdpi.com

The following table illustrates the effect of the solvent's log P value (a measure of hydrophobicity) on lipase activity.

| Solvent | Log P | Relative Lipase Activity (%) |

| n-Hexane | 3.5 | 100 |

| Cyclohexane | 3.2 | 95 |

| Toluene | 2.5 | 80 |

| Acetonitrile | -0.33 | 20 |

| Dimethyl Sulfoxide (DMSO) | -1.3 | <10 |

Source: Adapted from general findings on lipase activity in organic solvents. nih.gov

From a reaction engineering perspective, the removal of water, a byproduct of esterification, is critical to drive the reaction towards the product side and achieve high conversions. This can be achieved through various techniques such as azeotropic distillation or the use of molecular sieves. In industrial settings, reactive distillation, which combines reaction and separation in a single unit, can be a highly efficient process for ester synthesis. researchgate.net

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. nih.govresearchgate.net For the production of this compound, several green chemistry strategies can be employed.

The use of biocatalysts, such as lipases, is a cornerstone of green synthesis. nih.gov Enzymes operate under mild conditions (temperature and pressure), are highly selective (reducing byproducts), and are biodegradable. researchgate.net Furthermore, the immobilization of enzymes allows for their easy recovery and reuse, enhancing the economic viability of the process. nih.gov

Solvent selection is another critical aspect of green chemistry. The use of greener solvents, such as bio-based solvents or supercritical fluids, is being explored to replace hazardous organic solvents. nih.gov In some cases, solvent-free reaction conditions can be employed, further reducing the environmental footprint of the process. maynoothuniversity.ie For instance, lipase-catalyzed reactions can sometimes be carried out using one of the reactants as the solvent, provided it is in liquid form and does not inactivate the enzyme.

The development of catalytic processes that utilize renewable feedstocks is also a key goal of green chemistry. While the direct synthesis of this compound from renewable sources is not yet established, the use of biocatalysis and green reaction conditions represents a significant step towards a more sustainable production process.

Novel Synthetic Routes to this compound Precursors

The efficient synthesis of this compound is fundamentally dependent on the availability of its direct precursor, 1-ethylcyclohexanol. Research in this area is focused on creating more direct, efficient, and sustainable routes to this key intermediate.

Development of 1-Ethylcyclohexanol Synthesis Strategies

The synthesis of the tertiary alcohol 1-ethylcyclohexanol is a critical preliminary step. Traditional and developing strategies aim to improve yield, purity, and process efficiency.

Established methods for synthesizing 1-ethylcyclohexanol primarily include the Grignard reaction and catalytic hydrogenation. The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and represents a standard route for preparing tertiary alcohols. This process involves the nucleophilic addition of an ethylmagnesium halide (e.g., ethylmagnesium bromide) to cyclohexanone (B45756). The ethyl group attacks the electrophilic carbonyl carbon of the cyclohexanone, forming a magnesium alkoxide intermediate, which is then protonated in an acidic workup to yield 1-ethylcyclohexanol.

Another well-established route is the catalytic hydrogenation of 1-ethylcyclohexanone. This method involves the reduction of the ketone functionality to a hydroxyl group using hydrogen gas in the presence of a metal catalyst, such as nickel or palladium.

Novel developments in this area focus on optimizing these existing routes through improved catalysts, solvent systems, and reaction conditions to enhance yield and reduce waste. Furthermore, research into alternative organometallic reagents beyond traditional Grignard reagents is an active area of investigation, seeking milder reaction conditions and greater functional group tolerance. One-pot synthesis, where sequential reactions are carried out in a single reactor, is also being explored to streamline the process from simpler starting materials to the final alcohol precursor, thereby improving efficiency by avoiding lengthy separation and purification of intermediates. youtube.com

Tandem Reactions for Cyclohexyl Ring Functionalization

Tandem reactions, also known as cascade or domino reactions, offer an elegant and efficient approach to increasing molecular complexity in a single operation by combining multiple bond-forming events without isolating intermediates. 20.210.105 While a specific tandem reaction for the direct synthesis of 1-ethylcyclohexanol is not widely documented, the principles of tandem chemistry are being applied to construct highly functionalized cyclohexane rings that serve as precursors.

For example, organocatalyzed Michael-Michael cascade reactions have been developed to generate functionalized cyclohexenes from unsaturated β-ketoesters and α,β-unsaturated aldehydes. nih.gov Such a strategy could be envisioned to build a cyclohexene (B86901) or cyclohexanone ring with the necessary carbon framework in a single pot. The resulting functionalized cyclic compound could then be converted to 1-ethylcyclohexanol in subsequent steps. A hypothetical tandem approach might involve a conjugate addition to a cyclohexenone derivative followed by an intramolecular cyclization, efficiently setting multiple stereocenters and installing the required functional groups in a streamlined sequence. 20.210.105 These reactions are prized for their atom economy and ability to rapidly construct complex cyclic systems from simple starting materials. researchgate.net

Reaction Kinetics and Process Intensification in this compound Synthesis

The esterification of 1-ethylcyclohexanol with acetic acid to form this compound is a reversible reaction. To make this process industrially viable, a thorough understanding of its reaction kinetics is essential, and process intensification techniques are employed to maximize conversion and efficiency. mdpi.com

Kinetic Modeling of Esterification Reactions

The acid-catalyzed esterification of an alcohol is a well-studied reaction class. The kinetics of the formation of this compound can be described using models developed for similar esterification processes. The reaction is typically reversible and follows second-order kinetics. mdpi.comjchr.org

A common approach is the use of a pseudo-homogeneous (PH) model, particularly when using solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15). mdpi.com This model simplifies the system by not considering the adsorption phenomena on the catalyst surface. The rate equation for a reversible second-order reaction can be expressed as a function of the concentrations of the reactants (alcohol and acid) and products (ester and water), along with forward and backward rate constants. mdpi.com

The rate constants are highly dependent on temperature and follow the Arrhenius equation. Kinetic experiments are conducted in batch reactors to study the influence of various parameters such as temperature, reactant molar ratio, and catalyst loading on the reaction rate. jchr.org From this data, activation energies and pre-exponential factors can be determined. Thermodynamic models like UNIFAC or UNIQUAC may be used in conjunction with kinetic models to account for the non-ideal behavior of the liquid phase by calculating activity coefficients. jchr.org

Below is an interactive table illustrating hypothetical kinetic data for the esterification of 1-ethylcyclohexanol, demonstrating the effect of key variables on the reaction rate constant.

| Parameter | Value |

|---|---|

| Temperature (°C) | 80 |

| Catalyst Loading (wt%) | 2.0 |

| Forward Rate Constant (kf) (L/mol·min) | 0.025 |

Reactive Distillation and Continuous Flow Synthesis Approaches

Process intensification strategies are key to overcoming the equilibrium limitations of esterification. mdpi.com Reactive distillation (RD) and continuous flow synthesis are two powerful techniques applied to enhance the production of esters like this compound.

Reactive Distillation (RD) is a process that combines chemical reaction and distillation in a single unit. irjet.net For the synthesis of this compound, the reactants (1-ethylcyclohexanol and acetic acid) are fed into a distillation column containing an acid catalyst (often a solid catalyst packed into structured packing). As the esterification reaction proceeds, the water produced is continuously removed from the reactive zone due to its lower boiling point relative to the other components. According to Le Chatelier's principle, this removal of a product shifts the reaction equilibrium towards the formation of more ester, allowing for conversions that can approach 100%. irjet.net This integration of reaction and separation saves energy, reduces capital costs, and can improve product purity compared to conventional reactor-separator sequences. nih.gov

Continuous Flow Synthesis involves performing the reaction in a continuously flowing stream within a microreactor or a packed-bed reactor. researchgate.net This approach offers several advantages, including excellent heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and ease of scalability. For this compound synthesis, a heated stream of 1-ethylcyclohexanol and acetic acid would be passed through a tube or channel packed with a solid acid catalyst. The short diffusion distances and high surface-area-to-volume ratio in flow reactors can lead to significantly accelerated reaction rates and higher productivity, making it a highly efficient and intensified manufacturing method. researchgate.net

Chemical Transformations and Reaction Pathways of 1 Ethylcyclohexyl Acetate

Hydrolysis and Transesterification Reactions

The cleavage of the ester linkage in 1-ethylcyclohexyl acetate (B1210297) can be achieved through various hydrolytic and transesterification processes. The mechanisms of these reactions are highly dependent on the catalytic conditions (acidic, basic, or enzymatic) and the unique structural features of this tertiary ester.

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Unlike primary and secondary esters, which typically undergo acid-catalyzed hydrolysis via a bimolecular acyl-oxygen cleavage mechanism (AAC2), tertiary esters like 1-ethylcyclohexyl acetate favor a unimolecular alkyl-oxygen cleavage pathway (AAL1). chemistrysteps.com This mechanistic deviation is due to the ability of the tertiary alkyl group to form a relatively stable carbocation.

The AAL1 mechanism proceeds through the following steps:

Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by an acid catalyst (H₃O⁺).

Carbocation Formation: The C-O single bond (the alkyl-oxygen bond) cleaves heterolytically, releasing a molecule of acetic acid and forming a stable tertiary carbocation (the 1-ethylcyclohexyl cation). This step is the rate-determining step of the reaction.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield the final product, 1-ethylcyclohexanol (B155962), and regenerates the acid catalyst.

The rate of this reaction is primarily dependent on the stability of the carbocation intermediate. Kinetic data for the hydrolysis of analogous tertiary esters, such as tert-butyl acetate, which also proceeds via the AAL1 mechanism, provides insight into the expected kinetics for this compound. actachemscand.org

Table 1: Kinetic Parameters for Acid-Catalyzed Hydrolysis of a Tertiary Ester via AAL1 Mechanism

| Compound | Activation Energy (Ea) | Log A | Mechanism |

|---|---|---|---|

| tert-Butyl Acetate | 27.6 kcal/mol | 16.34 | AAL1 |

Data for tert-Butyl Acetate is provided as an analogue to illustrate typical kinetic parameters for the AAL1 mechanism. actachemscand.org

3.1.2. Base-Mediated Transesterification PathwaysTransesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com Under basic conditions, this reaction typically follows a nucleophilic addition-elimination mechanism (BAC2). masterorganicchemistry.com

The pathway involves:

Nucleophilic Attack: A strong nucleophile, typically an alkoxide ion (RO⁻) generated from the new alcohol, attacks the electrophilic carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: This attack breaks the C=O π bond and forms a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating the original alkoxy group (the 1-ethylcyclohexyloxy group) as a leaving group.

However, the significant steric hindrance posed by the tertiary carbon center in this compound severely impedes the approach of the nucleophilic alkoxide to the carbonyl carbon. This steric factor makes base-mediated transesterification significantly slower for this compound compared to less hindered primary or secondary esters.

Enzymatic Catalysis in Ester Hydrolysis and Synthesis

Enzymes, particularly lipases and esterases, are widely used as catalysts for the hydrolysis and synthesis of esters due to their high selectivity and mild reaction conditions. However, their catalytic efficiency is highly sensitive to the structure of the substrate.

The bulky nature of the 1-ethylcyclohexyl group presents a significant steric challenge for the active site of most enzymes. researchgate.net Studies on various substrates have shown that enzymatic activity decreases sharply with increasing steric bulk around the ester functionality. Tertiary esters are often poor substrates for many common hydrolases. mdpi.com While specific enzymes engineered for sterically demanding substrates may exist, the hydrolysis or synthesis of this compound via standard enzymatic methods is expected to be inefficient. nih.gov

Table 2: Conceptual Relative Reactivity of Esters in Enzymatic Hydrolysis

| Ester Type | Steric Hindrance | Relative Rate of Enzymatic Hydrolysis |

|---|---|---|

| Primary (e.g., Ethyl acetate) | Low | High |

| Secondary (e.g., Cyclohexyl acetate) | Medium | Moderate |

| Tertiary (e.g., this compound) | High | Very Low to Negligible |

Rearrangement and Fragmentation Pathways

Under certain conditions, this compound and its derivatives can undergo molecular rearrangements and fragmentation, primarily driven by the formation of carbocation intermediates or through thermally induced elimination reactions.

Carbocation Rearrangements of 1-Ethylcyclohexyl Derivatives

The 1-ethylcyclohexyl cation, a key intermediate in the AAL1 hydrolysis, is a tertiary carbocation and is thus relatively stable. chemistrysteps.com While rearrangements are common for less stable carbocations, a tertiary carbocation will typically only rearrange if a more stable carbocation can be formed, which is not readily apparent in this case. libretexts.orglumenlearning.com Instead of rearranging, the 1-ethylcyclohexyl cation is more likely to react in one of two ways:

Nucleophilic Trapping: As seen in the hydrolysis reaction, the cation can be trapped by a nucleophile like water to form 1-ethylcyclohexanol.

Elimination of a Proton: The cation can lose a proton from an adjacent carbon to form an alkene. This elimination can result in a mixture of products, primarily 1-ethylcyclohexene (B74122) (Zaitsev product) and ethylidenecyclohexane (B92872) (Hofmann product).

Thermally Induced Degradation Mechanisms

When heated to high temperatures in the absence of other reagents, acetate esters containing β-hydrogens undergo thermal decomposition (pyrolysis) to yield an alkene and acetic acid. This reaction typically proceeds through a concerted, unimolecular elimination pathway involving a six-membered cyclic transition state (Ei mechanism).

For this compound, this pyrolysis reaction would involve the transfer of a hydrogen atom from either the ethyl group or the cyclohexyl ring to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O bond. This process would yield acetic acid and a mixture of the same alkenes formed from carbocation elimination: 1-ethylcyclohexene and ethylidenecyclohexane.

Kinetic studies on the thermal decomposition of the related compound, cyclohexyl acetate, show that the reaction is homogeneous and unimolecular. rsc.org The activation energy for this process has been determined, providing a benchmark for estimating the conditions required for the pyrolysis of its tertiary analogue.

Table 3: Kinetic Data for Thermal Decomposition of Cyclohexyl Acetate

| Compound | Temperature Range (°C) | Activation Energy (Ea) | Pre-exponential Factor (A) |

|---|---|---|---|

| Cyclohexyl Acetate | 337–398 | 45.19 kcal/mol | 10¹²⁵⁹ s⁻¹ |

Data for cyclohexyl acetate is presented as a structurally related analogue. rsc.org Tertiary acetates may exhibit different kinetic parameters.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is dictated by the reactivity of the tertiary ester functional group and the cyclohexyl ring. These transformations are crucial for both synthetic applications and understanding the compound's stability under various chemical environments.

Catalytic Oxidation Mechanisms of Analogous Esters

Direct research on the catalytic oxidation of this compound is not extensively documented in publicly available literature. However, the mechanism can be inferred from studies on analogous compounds, such as cyclohexane (B81311) and cyclohexyl acetate. The liquid-phase oxidation of cyclohexane, often catalyzed by cobalt salts like cobalt(II) acetate, proceeds through a free-radical chain mechanism. researchgate.netresearchgate.net This process typically yields cyclohexanol (B46403) and cyclohexanone (B45756) via a cyclohexyl hydroperoxide intermediate. researchgate.netgoogle.com

The general mechanism involves several key steps:

Initiation: The catalyst, often a variable-valence metal compound, facilitates the decomposition of hydroperoxides or reacts with an initiator like H₂O₂ to generate initial radicals. researchgate.net

Propagation: A radical (R•) abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical (C₆H₁₁•). This radical then reacts with molecular oxygen to form a cyclohexylperoxy radical (C₆H₁₁OO•). The peroxy radical can then abstract a hydrogen from another cyclohexane molecule, propagating the chain and forming cyclohexyl hydroperoxide (C₆H₁₁OOH).

Termination: Radicals combine to form non-radical products, terminating the chain reaction.

In the case of esters like cyclohexyl acetate, the presence of the ester group can influence the reactivity of the C-H bonds on the ring. researchgate.net The electron-withdrawing nature of the acetate group may affect the rate and selectivity of the oxidation process. The oxidation of the cyclohexane ring is the more probable pathway compared to the oxidation of the ester group itself under typical catalytic oxidation conditions.

| Catalyst System | Substrate | Primary Products | Key Findings |

| Cobalt(II) acetate / H₂O₂ / O₂ | Cyclohexane | Cyclohexanol, Cyclohexanone, Cyclohexyl hydroperoxide | Efficient initiation and high yields are achieved under mild conditions in an acetic acid medium. researchgate.net |

| Variable-valence metal salts | Cyclohexane | Cyclohexanol, Cyclohexanone, Cyclohexyl hydroperoxide | Catalysts affect the reaction rate and the ratio of target products but not their relative reactivity. researchgate.net |

Selective Reduction of the Ester Moiety

The reduction of the ester group in this compound to the corresponding alcohol, 1-ethylcyclohexanol, presents a challenge due to steric hindrance. This compound is a tertiary ester, and the rate of reduction for esters with hydride reagents generally decreases in the order: primary > secondary > tertiary. cdnsciencepub.comcdnsciencepub.com This selectivity allows for the reduction of primary or secondary esters in the presence of a tertiary ester. cdnsciencepub.com

Common reducing agents and their reactivity towards esters include:

Lithium Aluminum Hydride (LiAlH₄): A powerful and nonselective reducing agent capable of reducing most carbonyl compounds, including tertiary esters, to the corresponding alcohols. harvard.eduquora.com However, its high reactivity can make selective reductions in polyfunctional molecules difficult.

Lithium Borohydride (LiBH₄): A milder reducing agent than LiAlH₄. It is often used for the selective reduction of esters in the presence of other functional groups like carboxylic acids. harvard.edu Its effectiveness on sterically hindered tertiary esters can be limited.

Sodium Borohydride (NaBH₄): Generally considered too weak to reduce esters under standard conditions. quora.com Its reactivity can be enhanced, but it is typically not the reagent of choice for this transformation.

Sodium Trimethoxyborohydride (NaB(OCH₃)₃H): This reagent demonstrates significant selectivity based on the steric environment of the ester. Studies have shown that it reduces primary and secondary esters much faster than tertiary esters, making it a useful tool for selective synthesis. cdnsciencepub.comcdnsciencepub.com

The reduction of this compound to 1-ethylcyclohexanol is a key transformation, as 1-ethylcyclohexanol itself is a valuable synthetic intermediate. This reduction can also be achieved through catalytic hydrogenation, a process that involves reacting the ester with hydrogen gas over a metal catalyst. researchgate.netrsc.org For instance, copper-based catalysts have been shown to be effective for the hydrogenation of cyclohexyl acetate to cyclohexanol. rsc.org

| Reducing Agent | Reactivity with Primary Esters | Reactivity with Secondary Esters | Reactivity with Tertiary Esters | Selectivity Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | High | High | Powerful and generally non-selective. harvard.eduquora.com |

| Lithium Borohydride (LiBH₄) | Moderate | Moderate | Low | Can selectively reduce esters in the presence of carboxylic acids. harvard.edu |

| Sodium Borohydride (NaBH₄) | Very Low / Inert | Very Low / Inert | Inert | Generally does not reduce esters. quora.com |

| Sodium Trimethoxyborohydride | Moderate | Low | Very Low | Excellent selectivity for primary/secondary over tertiary esters. cdnsciencepub.comcdnsciencepub.com |

Radical and Photochemical Reactions of this compound

The stability and transformation of this compound can also be influenced by radical and photochemical processes. These high-energy reactions can lead to bond cleavage and molecular rearrangement.

Investigation of Radical Reaction Pathways

Radical reactions of this compound would likely be initiated by the formation of a radical on the ethylcyclohexane (B155913) core. Studies on the decomposition of the analogous 1-ethylcyclohexyl radical provide insight into potential reaction pathways. researchgate.net Once the 1-ethylcyclohexyl radical is formed (for instance, by abstraction of the tertiary hydrogen in ethylcyclohexane), it can undergo several decomposition reactions.

Key radical decomposition pathways for the analogous 1-ethylcyclohexyl radical include:

C-C β-scission (Ring Opening): The cyclohexyl ring can open, leading to the formation of various unsaturated acyclic radicals.

C-C β-scission (Ethyl Group Cleavage): The bond between the ring and the ethyl group can break, yielding a cyclohexyl radical and ethene.

C-C β-scission (Methyl Group Cleavage): The bond between the alpha and beta carbons of the ethyl group can cleave, resulting in the formation of methylenecyclohexane (B74748) and a methyl radical. researchgate.net

These radical intermediates are highly reactive and can participate in a cascade of further reactions, leading to a complex mixture of products, particularly during high-temperature processes like pyrolysis. researchgate.net

| Radical Reaction Pathway | Description | Products from Analogous Radical |

| Ring Opening | Isomerization followed by C-C bond cleavage of the cyclohexyl ring. | Unsaturated hexenyl radicals. researchgate.net |

| Ethyl Group Cleavage | Scission of the bond connecting the ethyl group to the ring. | Cyclohexyl radical, Ethene |

| Methyl Group Cleavage | Scission of the C-C bond within the ethyl side chain. | Methylenecyclohexane, Methyl radical. researchgate.net |

Photochemical Transformations and Byproduct Formation

Photochemical reactions are initiated by the absorption of light, which can promote a molecule to an excited state with sufficient energy to undergo bond cleavage or rearrangement. rsc.org While specific photochemical studies on this compound are limited, the behavior of analogous cycloalkanes and esters can provide a predictive framework.

Possible photochemical transformations include:

Homolytic Cleavage: UV irradiation could induce the cleavage of the C-O bond of the ester or a C-C bond in the strained ring system, generating radical intermediates. These radicals could then follow the pathways described in the section above.

Rearrangement Reactions: Similar to other cyclic systems like cyclohex-2-enones, the excited molecule could undergo complex rearrangements. researchgate.net

Cycloaddition Reactions: In the presence of other unsaturated molecules, [2+2] photocycloaddition reactions could occur, a process observed in related compounds like cyclohexene (B86901). researchgate.net

The specific byproducts would depend heavily on the reaction conditions, including the wavelength of light used, the presence of photosensitizers, and the solvent. For instance, sensitized irradiation of similar cyclic molecules has been shown to yield [2+2] cycloaddition products (dimers), while direct irradiation can lead to fragmentation and rearrangement products. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Ethylcyclohexyl acetate (B1210297). It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

While a complete set of advanced NMR data for 1-Ethylcyclohexyl acetate is not extensively published, its spectral properties can be reliably predicted based on data from closely related analogs such as cyclohexyl acetate and ethyl cyclohexylacetate.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetate Methyl (CH₃-C=O) | ~2.0 | Singlet |

| Ethyl Methylene (B1212753) (-CH₂-CH₃) | ~1.6-1.8 | Quartet |

| Cyclohexyl Protons | ~1.2-1.8 | Multiplet |

| Ethyl Methyl (-CH₂-CH₃) | ~0.8-1.0 | Triplet |

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Quaternary Cyclohexyl (C-1) | ~80-85 |

| Acetate Methyl (CH₃-C=O) | ~21 |

| Ethyl Methylene (-CH₂-CH₃) | ~30-35 |

| Cyclohexyl Methylene (C-2, C-6) | ~30-35 |

| Cyclohexyl Methylene (C-3, C-5) | ~20-25 |

| Cyclohexyl Methylene (C-4) | ~25 |

| Ethyl Methyl (-CH₂-CH₃) | ~8-10 |

Note: Data is based on typical values for similar structures and publicly available database entries. nih.gov

The cyclohexane (B81311) ring is known for its chair conformation, and the substituents can exist in either axial or equatorial positions. For this compound, the ethyl and acetate groups are attached to the same carbon (C1). Due to steric hindrance, the ethyl group would strongly prefer an equatorial position to minimize unfavorable 1,3-diaxial interactions.

Advanced NMR techniques are crucial for analyzing these conformational preferences. acs.orgresearchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique can detect through-space interactions between protons that are close to each other. For this compound, NOESY experiments could confirm the spatial relationship between the ethyl group and the axial protons on carbons 3 and 5 of the cyclohexane ring, providing definitive evidence for its conformational state.

Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton coupling networks within the molecule, helping to assign the signals from the complex multiplet of the cyclohexyl ring protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals for each CH₂ group in the cyclohexane ring and the ethyl group.

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. While specific ssNMR studies on this compound are not documented in the literature, research on cyclohexane and its derivatives in the solid state reveals that these molecules can undergo complex motions, including ring inversion and reorientation. acs.orgroyalsocietypublishing.org For this compound, ssNMR could be used to study its packing in a crystal lattice and to determine if specific conformations are "frozen out" at low temperatures. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state.

Mass Spectrometry (MS) for Mechanistic Insights and Trace Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In mass spectrometry, this compound would first form a molecular ion (M⁺•). This high-energy ion then undergoes fragmentation into smaller, charged ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. chemguide.co.uk

For this compound (Molecular Weight: 170.25 g/mol ), the major fragmentation pathways are predicted to involve:

Loss of the Acetoxy Group: Cleavage of the C-O bond can lead to the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (HOCOCH₃, 60 Da), resulting in a significant peak corresponding to the remaining ethylcyclohexyl cation.

Alpha-Cleavage: The bond between the quaternary carbon (C1) and the ethyl group can break, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da).

Ring Fragmentation: The cyclohexane ring itself can undergo cleavage, leading to a complex series of fragment ions characteristic of alkyl-substituted cyclohexanes. researchgate.net

McLafferty Rearrangement: While less common for tertiary esters, a rearrangement involving the transfer of a hydrogen atom from the cyclohexane ring to the carbonyl oxygen could occur, followed by fragmentation.

Publicly available GC-MS data for this compound shows prominent peaks that align with these predicted pathways. nih.gov

Table 3: Key GC-MS Fragmentation Peaks for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 110 | [C₈H₁₄]⁺• | Loss of acetic acid (CH₃COOH) |

| 99 | [C₇H₁₁]⁺ | Loss of the acetate group and a methyl radical |

| 81 | [C₆H₉]⁺ | Further fragmentation of the cyclohexane ring |

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula as C₁₀H₁₈O₂.

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. wikipedia.org For instance, in studying the hydrolysis of this compound, one could use water enriched with a heavy oxygen isotope (H₂¹⁸O). By analyzing the products with mass spectrometry, the location of the ¹⁸O atom can be determined.

If the hydrolysis is acid-catalyzed, the ¹⁸O from the water would be incorporated into the resulting 1-ethylcyclohexanol (B155962), not the acetic acid. This outcome would provide clear evidence for the reaction mechanism, showing that the water molecule attacks the carbonyl carbon of the protonated ester. pearson.comlibretexts.org This type of experiment is fundamental for distinguishing between different possible mechanistic pathways in esterification and hydrolysis reactions.

Advanced Chromatographic Method Development

Chromatographic techniques are indispensable for the analysis of this compound, enabling its separation from complex mixtures, assessment of its purity, and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented wisc.edu.

The resulting mass spectrum provides detailed structural information. For this compound, electron ionization (EI) leads to the formation of a molecular ion ([M]⁺) and a series of characteristic fragment ions. The fragmentation pattern is a reproducible fingerprint that allows for unambiguous identification. Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangements miamioh.edu. The analysis of the mass spectrum for this compound (Molecular Weight: 170.25 g/mol ) reveals several key fragments that aid in its identification nih.gov.

GC-MS is highly effective for determining the purity of a this compound sample by detecting and identifying any volatile impurities. It is also the method of choice for analyzing this compound in complex matrices, such as environmental samples or flavor and fragrance formulations.

Table 2: Key Mass Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 110 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 99 | [M - C₂H₅ - CO]⁺ or [C₇H₁₅]⁺ | Top Peak |

| 81 | [C₆H₉]⁺ | Fragment of cyclohexyl ring |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Data sourced from PubChem CID 77346 nih.gov.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis of esters like this compound. While GC is often preferred for volatile, thermally stable compounds, HPLC is a valuable alternative, particularly when dealing with potential isomers or when derivatization is required for detection.

For a relatively non-polar compound such as this compound, a reverse-phase (RP) HPLC method is typically employed sielc.com. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol sielc.comsielc.com. Separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A significant challenge in using HPLC for this compound is detection, as it lacks a strong chromophore for UV-Vis detection researchgate.net. To overcome this, alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. Alternatively, the compound could be derivatized to introduce a UV-active group, although this adds complexity to the analysis. HPLC is particularly useful for separating geometric isomers (cis/trans) of substituted cyclohexyl derivatives, which may have very similar boiling points, making their separation by GC challenging.

Solid-Phase Microextraction (SPME) Applications in Volatile Compound Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile compounds from various matrices mdpi.com. When coupled with GC-MS, SPME provides a sensitive and efficient method for analyzing trace levels of this compound.

The technique involves exposing a fused-silica fiber coated with a stationary phase to the sample. The analytes partition from the sample matrix (liquid, solid, or gas headspace) onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the GC injector, where the trapped analytes are thermally desorbed for analysis researchgate.net.

The choice of fiber coating is critical and depends on the polarity of the analyte. For a moderately non-polar ester like this compound, a polydimethylsiloxane (PDMS) or a mixed-phase fiber like PDMS/Divinylbenzene (DVB) would be suitable. SPME is widely used in the analysis of flavors and fragrances in food and beverages, environmental monitoring of volatile organic compounds (VOCs), and in metabolomics studies, all of which are potential application areas for the analysis of this compound nih.govnih.govmdpi.com.

X-ray Crystallography and Diffraction Techniques

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and conformational details.

For this compound, obtaining a single crystal suitable for X-ray diffraction could be challenging, as it is a liquid at room temperature. Low-temperature crystallization techniques would be required. If a crystal structure were determined, it would provide unambiguous information about the solid-state conformation of the molecule.

Crystalline Structure Determination of this compound Derivatives

The determination of a molecule's crystalline structure through single-crystal X-ray diffraction is a cornerstone of modern chemistry. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. This data is invaluable for understanding a compound's physical and chemical properties.

A comprehensive search of scientific databases, including crystallographic repositories, reveals a lack of studies focused on the single-crystal X-ray diffraction of this compound or its closely related derivatives. Consequently, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Without such fundamental data, a deep understanding of the intermolecular interactions and packing forces that govern the solid-state behavior of this compound remains elusive.

Theoretical and Computational Chemistry of 1 Ethylcyclohexyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Ethylcyclohexyl acetate (B1210297), these methods can predict its geometry, electronic distribution, and reactivity descriptors, offering a molecular-level picture that complements experimental findings.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT studies on molecules structurally similar to 1-Ethylcyclohexyl acetate, such as other cyclohexyl esters, provide a reliable framework for predicting its molecular properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic properties.

Key molecular properties that can be determined using DFT include the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The dipole moment provides insight into the molecule's polarity, while the MEP map reveals regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative) This table presents representative data based on calculations for analogous cyclohexyl esters, as direct DFT data for this compound is not widely available in published literature.

| Property | Value |

| Dipole Moment (Debye) | ~1.8 - 2.2 |

| HOMO Energy (eV) | ~ -9.5 |

| LUMO Energy (eV) | ~ 1.5 |

| HOMO-LUMO Gap (eV) | ~ 11.0 |

These illustrative values suggest that this compound is a moderately polar molecule with a significant HOMO-LUMO gap, indicative of good kinetic stability.

Ab Initio Calculations for Accurate Energy and Geometry Determination

Ab initio methods, which are based solely on the principles of quantum mechanics without empirical parameters, offer a higher level of theory for determining accurate energies and geometries. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data.

For a molecule like this compound, ab initio calculations can be used to obtain a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the fine details of the molecular architecture and for providing a solid foundation for further computational studies, such as conformational analysis and molecular dynamics.

Table 2: Predicted Geometrical Parameters of this compound from Ab Initio Calculations (Illustrative) This table provides expected bond lengths and angles for key structural features of this compound, based on ab initio calculations of similar ester compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| O-C (cyclohexyl) | ~1.46 Å | |

| Bond Angle | O=C-O | ~123° |

| C-O-C (ester) | ~118° |

These predicted values are consistent with the known geometries of ester functional groups and cyclohexane (B81311) rings.

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Preferred Conformations and Energy Landscapes

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. The ethyl and acetate substituents can be positioned in either axial or equatorial positions. Due to steric hindrance, substituents generally prefer the more spacious equatorial position.

The energy difference between the axial and equatorial conformations is influenced by 1,3-diaxial interactions. For an ethyl group on a cyclohexane ring, the energy cost of being in the axial position is approximately 7.9 kJ/mol (1.9 kcal/mol). pearson.comlibretexts.org The acetate group, being larger, would be expected to have a similar or slightly greater preference for the equatorial position. Therefore, the most stable conformation of this compound is expected to be the one where both the ethyl and acetate groups are attached to the cyclohexane ring in equatorial or pseudo-equatorial orientations.

A potential energy surface scan of the dihedral angles of the ester group would further reveal the rotational barriers and the most stable orientations of the acetate moiety relative to the cyclohexane ring.

Table 3: Relative Conformational Energies for 1-Substituted Ethylcyclohexane (B155913) (Illustrative) This table illustrates the energy difference between axial and equatorial conformers for a substituent on a cyclohexane ring, which is a key factor in the conformational preference of this compound.

| Substituent | ΔG° (Axial - Equatorial) (kJ/mol) |

| Ethyl | ~7.9 |

| Acetoxy | ~2.9 |

The data indicates a strong preference for the equatorial position for both types of substituents, minimizing steric strain.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with a solvent. For this compound, MD simulations can be used to study how solvent molecules arrange themselves around the solute and how this solvation affects the conformational equilibrium.

In a polar solvent like water, the solvent molecules would be expected to form a structured solvation shell around the polar ester group of this compound. In contrast, in a non-polar solvent, the interactions would be weaker and less specific. These solvent-solute interactions can influence the relative energies of different conformers and may also play a role in the kinetics of reactions involving this compound. MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this includes modeling reactions such as its formation via esterification or its cleavage through hydrolysis.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

For the acid-catalyzed hydrolysis of this compound, for example, computational modeling would likely show a mechanism involving the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. The subsequent steps would involve proton transfers and the departure of cyclohexanol (B46403) to yield acetic acid. DFT and ab initio methods can be used to calculate the energies of the reactants, products, intermediates, and transition states along this pathway.

Table 4: Illustrative Activation Energies for Ester Hydrolysis from Computational Modeling This table provides representative activation energy values for the hydrolysis of simple esters, offering insight into the expected energy barriers for the reaction of this compound.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Methyl Formate Hydrolysis (in water) | Car-Parrinello MD | ~23.8 researchgate.net |

| General Ester Hydrolysis (in water) | - | 21-28 researchgate.net |

These values highlight the significant energy barrier that must be overcome for ester hydrolysis to occur, a process that can be accurately modeled using computational techniques.

Computational Elucidation of Reaction Pathways and Energy Barriers

The formation of this compound, typically through the esterification of 1-ethylcyclohexanol (B155962) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, is a reaction well-suited for computational investigation. Quantum chemical methods are employed to map the potential energy surface of the reaction, identifying the structures of reactants, transition states, and products.

Modern computational approaches can efficiently predict complex reaction pathways. nih.gov By calculating the Gibbs free energy of each species along the reaction coordinate, a detailed energy profile can be constructed. The highest point on this profile between a reactant and a product corresponds to the transition state, and the energy difference between the reactant and the transition state is the activation energy barrier. This barrier is a critical determinant of the reaction rate. For instance, in the acid-catalyzed acetylation of an alcohol, computational models can elucidate the step-by-step mechanism, including the initial protonation of the alcohol or the carbonyl group of the acetylating agent, the subsequent nucleophilic attack, and the final deprotonation to yield the ester.

Automated algorithms can explore reaction networks to uncover not only the expected pathway but also potential side reactions or alternative mechanisms. chemrxiv.orgethz.ch These methods provide calculated energy barriers, typically in kcal/mol, which help in predicting the feasibility of a reaction under specific conditions. mdpi.com For the synthesis of this compound, theoretical calculations could compare the energy barriers for different catalysts or reaction conditions, thereby guiding the optimization of synthetic protocols.

Table 1: Illustrative Calculated Energy Profile for a Postulated Reaction Pathway (Note: The following data is illustrative of typical computational outputs for an esterification reaction and is not derived from a specific study on this compound.)

| Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| 1 | Reactants (1-Ethylcyclohexanol + Acetic Anhydride) | 0.00 | Initial state of the separated reactants. |

| 2 | Transition State 1 (TS1) | +15.5 | Nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. |

| 3 | Tetrahedral Intermediate | -5.2 | Formation of a transient intermediate species. |

| 4 | Transition State 2 (TS2) | +12.8 | Re-formation of the carbonyl double bond and departure of the leaving group. |

| 5 | Products (this compound + Acetic Acid) | -10.7 | Final state of the separated products. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com These orbitals are known as the "frontier orbitals." The theory posits that the most significant contributions to the stabilization energy upon the interaction of two molecules come from the overlap of the HOMO of one molecule (the nucleophile) with the LUMO of the other (the electrophile). youtube.com

In the context of the synthesis of this compound from 1-ethylcyclohexanol and an acetylating agent like acetic anhydride, FMO theory provides a clear picture of the key orbital interactions.

The HOMO of 1-ethylcyclohexanol is primarily located on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character.

The LUMO of acetic anhydride is centered on the carbonyl carbon atoms, indicating their electrophilicity.

The reaction is driven by the favorable interaction between the HOMO of the alcohol and the LUMO of the anhydride. imperial.ac.uk The energy difference (ΔE) between these two orbitals is a key indicator of reactivity; a smaller energy gap generally corresponds to a more facile reaction. Computational software can readily calculate the energies and visualize the shapes of these frontier orbitals, providing a qualitative and quantitative basis for understanding why the reaction proceeds. youtube.com

Table 2: Illustrative FMO Data for Reactants in this compound Synthesis (Note: The following energy values are hypothetical examples to illustrate the application of FMO theory.)

| Molecule | Frontier Orbital | Energy (eV) | Description |

| 1-Ethylcyclohexanol | HOMO | -9.8 | Highest energy orbital containing electrons; acts as the electron donor. |

| 1-Ethylcyclohexanol | LUMO | +1.5 | Lowest energy orbital without electrons. |

| Acetic Anhydride | HOMO | -11.2 | Highest energy orbital containing electrons. |

| Acetic Anhydride | LUMO | -0.5 | Lowest energy orbital without electrons; acts as the electron acceptor. |

| Energy Gap | ΔE (LUMOanhydride - HOMOalcohol) | 9.3 | The energy difference governing the primary reaction interaction. |

Spectroscopic Property Prediction and Validation

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, which can be used to validate experimental data and aid in structure elucidation.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. bohrium.com More recently, machine learning algorithms have emerged that can predict chemical shifts with even greater speed and precision, achieving mean absolute errors of less than 0.10 ppm for ¹H NMR. nih.govnih.govdoaj.org

The prediction process involves first optimizing the three-dimensional geometry of this compound at a chosen level of theory. Subsequently, the NMR shielding tensors are calculated for this geometry. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The calculations can also account for environmental factors, such as the choice of solvent, which can significantly influence chemical shifts. nih.gov The predicted spectrum can then be compared to an experimental spectrum to confirm assignments or to distinguish between possible isomers.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These values are representative of a typical computational output and are intended for illustrative purposes.)

| Atom Position (¹H) | Predicted Chemical Shift (ppm) |

| Acetate Methyl Protons | 2.01 |

| Ethyl Methylene (B1212753) Protons | 1.75 |

| Ethyl Methyl Protons | 0.88 |

| Cyclohexyl Protons (axial) | 1.20 - 1.55 |

| Cyclohexyl Protons (equatorial) | 1.60 - 1.90 |

| Atom Position (¹³C) | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon | 170.5 |

| Quaternary Cyclohexyl Carbon | 81.0 |

| Acetate Methyl Carbon | 21.5 |

| Ethyl Methylene Carbon | 33.0 |

| Ethyl Methyl Carbon | 8.5 |

| Cyclohexyl Carbons | 22.0 - 35.0 |

Simulated Vibrational Spectra for Experimental Data Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. uzh.ch

In the static approach, the calculation begins with an optimized molecular geometry. The second derivatives of the energy with respect to atomic displacements are then computed to determine the force constants and, consequently, the harmonic vibrational frequencies. These frequencies correspond to the molecule's normal modes of vibration (e.g., stretching, bending, rocking). For more complex systems or to account for temperature and environmental effects, dynamic approaches like first-principles molecular dynamics (FPMD) can be used to simulate spectra from the motion of atoms over time. nih.govresearchgate.net

The simulated spectrum for this compound would show characteristic peaks, such as a strong C=O stretching frequency for the ester group, various C-O stretching modes, and numerous C-H stretching and bending vibrations for the ethyl and cyclohexyl groups. By comparing the calculated frequencies and intensities with experimental IR or Raman spectra, each observed band can be confidently assigned to a specific molecular vibration, aiding in the structural confirmation of the compound. ustc.edu.cn

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: This data is a representative example of computational vibrational analysis.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Description |

| C=O Stretch | 1735 | Strong (IR) | Stretching of the carbonyl double bond. |

| C-O Stretch (Ester) | 1245 | Strong (IR) | Stretching of the C-O single bond adjacent to C=O. |

| C-O Stretch (Alkyl) | 1050 | Medium (IR) | Stretching of the C-O single bond of the cyclohexyl group. |

| CH₃ Symmetric Stretch | 2960 | Medium (IR, Raman) | Symmetrical C-H stretching in methyl groups. |

| CH₂ Asymmetric Stretch | 2935 | Strong (IR, Raman) | Asymmetrical C-H stretching in methylene groups. |

Applications in Advanced Chemical Systems and Materials Science Research

1-Ethylcyclohexyl Acetate (B1210297) as a Synthetic Building Block

The reactivity of 1-Ethylcyclohexyl acetate as a tertiary ester makes it a subject of interest in the field of organic synthesis. Its sterically hindered nature can influence reaction pathways and selectivity, offering unique opportunities for the construction of complex molecular architectures.

While specific examples of the use of this compound in the total synthesis of complex natural products are not widely reported in the literature, its structural features suggest potential applications. Tertiary acetates can serve as protecting groups for tertiary alcohols, a common functionality in many complex molecules. The stability of the acetate group under various reaction conditions, coupled with its selective removal, makes it a valuable tool in multi-step syntheses.

Furthermore, the ethylcyclohexyl moiety can be incorporated into target molecules to introduce specific steric bulk or lipophilicity. This can be particularly useful in medicinal chemistry, where the pharmacokinetic and pharmacodynamic properties of a drug candidate can be fine-tuned by modifying its structure. The controlled hydrolysis of the acetate group would then reveal a tertiary alcohol, which could be a key pharmacophore or a handle for further functionalization.

The synthesis of this compound itself can be achieved through the esterification of 1-ethylcyclohexanol (B155962) with acetic acid or its derivatives. The precursor alcohol, 1-ethylcyclohexanol, is accessible via the Grignard reaction between cyclohexanone (B45756) and ethylmagnesium bromide.

As a precursor, this compound can be transformed into a variety of other valuable chemical intermediates. The hydrolysis of the ester bond yields 1-ethylcyclohexanol, a tertiary alcohol that can participate in a range of chemical transformations. Dehydration of 1-ethylcyclohexanol can lead to the formation of ethylidenecyclohexane (B92872) or 1-ethylcyclohexene (B74122), which are useful olefins in organic synthesis.

Moreover, the acetate group itself can be a leaving group in certain nucleophilic substitution reactions, allowing for the introduction of other functional groups at the tertiary carbon center. This could provide a pathway to a series of 1-substituted 1-ethylcyclohexane derivatives, which may find applications as fragrances, agrochemicals, or pharmaceutical intermediates.

The following table provides a hypothetical overview of potential transformations of this compound into specialty intermediates:

| Starting Material | Reagents and Conditions | Product | Potential Application Area |

| This compound | Acid or Base Catalyzed Hydrolysis | 1-Ethylcyclohexanol | Fragrance, Chemical Intermediate |

| This compound | Strong Acid, Heat | 1-Ethylcyclohexene / Ethylidenecyclohexane | Polymer Monomer, Fine Chemical Synthesis |

| This compound | Nucleophile (e.g., Nu-) | 1-Ethyl-1-Nu-cyclohexane | Specialty Chemicals |

Monomer and Additive in Polymer Science and Engineering

The bulky and non-polar nature of the ethylcyclohexyl group suggests that this compound could be a valuable component in the design of specialty polymers. While direct polymerization of this saturated ester is not feasible, it can be derivatized into a polymerizable monomer or used as an additive to modify the properties of existing polymers.

A plausible route to incorporate the 1-ethylcyclohexyl moiety into a polymer backbone is through its conversion to a corresponding acrylate (B77674) or methacrylate (B99206) monomer. A patent exists for the preparation of 1-ethylcyclohexyl acrylate, indicating its relevance in polymer chemistry. google.com The polymerization of such a monomer would lead to a polymer with bulky, cyclic pendant groups.

The incorporation of these bulky groups can significantly impact the physical properties of the resulting polymer. For instance, it can increase the glass transition temperature (Tg) of the polymer, making it more rigid and suitable for applications requiring dimensional stability at elevated temperatures. The non-polar nature of the ethylcyclohexyl group would also impart hydrophobicity to the polymer, making it useful for coatings and water-repellent materials.

The table below illustrates the potential effects of incorporating monomers with bulky cyclic groups on polymer properties, using hypothetical data for a poly(1-ethylcyclohexyl acrylate) in comparison to a common acrylate polymer like poly(methyl acrylate).

| Polymer | Monomer Structure | Glass Transition Temperature (Tg) | Key Properties |

| Poly(methyl acrylate) | CH2=CH-COOCH3 | ~10 °C | Flexible, soft |

| Poly(1-ethylcyclohexyl acrylate) | CH2=CH-COO-C(CH2CH3)(C6H10) | Potentially > 100 °C | Rigid, hydrophobic, high thermal stability |

The presence of the rigid cyclohexyl ring in the side chain of a polymer can restrict segmental motion, leading to enhanced thermal stability. Polymers containing such structures often exhibit higher decomposition temperatures compared to their linear aliphatic counterparts. This makes them attractive for applications in demanding environments, such as in the automotive and aerospace industries.

Mechanically, the bulky side groups can increase the stiffness and hardness of the polymer. However, they might also increase brittleness. The balance of these properties can be tailored by copolymerizing the bulky monomer with other monomers that impart flexibility, such as n-butyl acrylate.

In the context of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the structure of the monomer can influence the polymerization kinetics. The steric hindrance presented by the 1-ethylcyclohexyl group in a corresponding acrylate or methacrylate monomer could affect the rate of propagation and termination reactions.

This can be exploited to achieve better control over the polymer's molecular weight and dispersity. While specific studies on 1-ethylcyclohexyl acrylate in controlled polymerization are scarce, research on other bulky acrylic monomers has shown that they can lead to well-defined polymer architectures. This level of control is crucial for the development of advanced materials with precisely engineered properties for applications in electronics, biotechnology, and nanotechnology.

Development of Catalytic Systems and Reaction Media

Use in Esterification and Transesterification Catalysis Research

A thorough review of scientific databases and academic journals reveals a lack of studies focused on the use of this compound in esterification and transesterification catalysis research. Typically, research in this area involves the synthesis of various esters to act as catalysts or the study of catalytic processes for producing commercially relevant esters. However, this compound has not been identified as a subject of such research.

Evaluation as a Solvent or Co-solvent in Specific Chemical Reactions

There is no available scientific literature that evaluates this compound as a solvent or co-solvent in specific chemical reactions. Research into reaction media often explores novel solvents that can enhance reaction rates, improve selectivity, or offer more environmentally benign alternatives to conventional solvents. The properties and potential benefits of this compound in this context remain uninvestigated.

Role in Odor Chemistry and Flavor Science Research (excluding direct human use)

Contribution to Complex Olfactory Profiles in Research Formulations

Scientific exploration into the contribution of this compound to complex olfactory profiles in research formulations is not documented. The field of odor chemistry often involves the identification and characterization of volatile organic compounds that contribute to the scent of natural products or the development of new fragrance ingredients. While many esters are known for their characteristic odors, the specific olfactory properties of this compound have not been a subject of detailed research.

Studies on Structure-Odor Relationships for Synthetic Design

There are no published studies on the structure-odor relationships of this compound for the purpose of synthetic design. Such research is fundamental to the creation of new fragrance molecules with desired scent profiles. The specific impact of the ethyl group at the 1-position of the cyclohexyl ring on the odor of the acetate ester has not been systematically studied or reported.

Environmental Fate and Degradation Studies of 1 Ethylcyclohexyl Acetate

Biodegradation Pathways and Microbial Transformation

The biodegradation of 1-Ethylcyclohexyl acetate (B1210297) is anticipated to be initiated by the cleavage of the ester bond, a common metabolic pathway for ester-containing compounds. This initial step would yield 1-ethylcyclohexanol (B155962) and acetic acid. Subsequently, the resulting alcohol and acid are expected to be further metabolized by microorganisms.

Aerobic and Anaerobic Degradation Mechanisms in Environmental Matrices

In aerobic environments, the biodegradation of the resulting 1-ethylcyclohexanol is likely to proceed through oxidative pathways. Microorganisms, such as various strains of Rhodococcus, have been shown to degrade cyclohexane (B81311) derivatives. youtube.com The degradation of the cyclohexane ring often involves hydroxylation followed by ring cleavage to form dicarboxylic acids, which can then enter central metabolic pathways. For instance, the aerobic degradation of n-alkylcyclohexanes can be initiated by the oxidation of the alkyl side-chain, followed by β-oxidation.

Under anaerobic conditions, the degradation of the cyclohexane ring is more complex. Studies on the anaerobic degradation of cyclohexane carboxylic acid have identified pathways involving the activation of the cyclohexane ring by carboxylation, followed by β-oxidation of the ring. This process has been observed in various bacteria, including denitrifying, iron-reducing, and sulfate-reducing species. researchgate.netnih.gov The degradation of the cyclohexyl moiety of 1-Ethylcyclohexyl acetate, following hydrolysis, could potentially follow a similar anaerobic pathway.